molecular formula C13H9BrN6 B14927909 2-[(4-bromo-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline

2-[(4-bromo-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B14927909
M. Wt: 329.15 g/mol
InChI Key: MDPUFWMVMMPMER-UHFFFAOYSA-N
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Description

2-[(4-bromo-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline is a heterocyclic compound that features a unique structure combining a pyrazole ring, a triazole ring, and a quinazoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-bromo-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the pyrazole ring followed by the construction of the triazole and quinazoline rings. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .

Chemical Reactions Analysis

Types of Reactions

2-[(4-bromo-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-[(4-bromo-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(4-bromo-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with pyrazole, triazole, and quinazoline rings, such as:

Uniqueness

What sets 2-[(4-bromo-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline apart is its unique combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H9BrN6

Molecular Weight

329.15 g/mol

IUPAC Name

2-[(4-bromopyrazol-1-yl)methyl]-[1,2,4]triazolo[1,5-c]quinazoline

InChI

InChI=1S/C13H9BrN6/c14-9-5-16-19(6-9)7-12-17-13-10-3-1-2-4-11(10)15-8-20(13)18-12/h1-6,8H,7H2

InChI Key

MDPUFWMVMMPMER-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NC(=NN3C=N2)CN4C=C(C=N4)Br

Origin of Product

United States

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